molecular formula C16H14N2O3 B595476 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile CAS No. 1254177-50-8

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile

Cat. No.: B595476
CAS No.: 1254177-50-8
M. Wt: 282.299
InChI Key: SENVQYOKXAKQPG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile is an organic compound that features both methoxy and nitro functional groups attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile typically involves a multi-step process. One common method includes the nitration of 4-methoxybenzene to form 4-nitro-4-methoxybenzene, followed by a Friedel-Crafts acylation to introduce the propanenitrile group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: The primary product is 4-methoxyaniline.

    Substitution: Products vary depending on the substituent introduced during the reaction.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4-nitrobenzophenone: Similar in structure but lacks the propanenitrile group.

    4-Methoxy-4-nitrobenzaldehyde: Contains an aldehyde group instead of a propanenitrile group.

    4-Methoxy-4-nitrobenzoic acid: Contains a carboxylic acid group instead of a propanenitrile group.

Uniqueness

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile is unique due to the presence of both methoxy and nitro groups on a propanenitrile backbone, which imparts distinct chemical and physical properties

Biological Activity

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile, also known as a nitrile derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy and a nitro group, potentially contributing to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H15N2O3
  • CAS Number : 1254177-50-8

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:

  • Nitration : Introduction of the nitro group onto the phenyl ring.
  • Alkylation : Formation of the propanenitrile chain through alkylation reactions.
  • Purification : The final product is purified using recrystallization or chromatography methods.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

  • Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF7. For instance, a study demonstrated that this compound induced apoptosis in cancer cells through a dose-dependent mechanism, with significant cell cycle arrest observed at higher concentrations .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the induction of apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HeLa cells revealed:

  • IC50 Values : The IC50 value for this compound was found to be approximately 15 μM, indicating significant potency against cervical cancer cells.
  • Mechanistic Insights : Flow cytometry analysis showed that treated cells exhibited increased sub-G1 phase populations, indicative of apoptotic cell death .

Case Study 2: In Vivo Studies

In vivo studies utilizing animal models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups. Histological analyses revealed:

  • Tumor Cell Apoptosis : Increased apoptosis was confirmed through TUNEL assays.
  • Reduced Angiogenesis : The compound appeared to inhibit angiogenesis within tumor microenvironments .

Data Tables

Biological ActivityCell LineIC50 (μM)Mechanism
AnticancerHeLa15Apoptosis induction
AnticancerMCF720ROS generation

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-16-8-2-12(3-9-16)10-14(11-17)13-4-6-15(7-5-13)18(19)20/h2-9,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENVQYOKXAKQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857062
Record name 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254177-50-8
Record name 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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